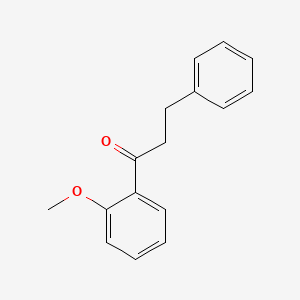

2'-Methoxy-3-phenylpropiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2’-Methoxy-3-phenylpropiophenone is an organic compound with the molecular formula C16H16O2. It is a white to yellow solid that is used in various chemical syntheses. The compound is known for its role as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2’-Methoxy-3-phenylpropiophenone involves the reaction of magnesium and m-bromoanisole to produce a Grignard reagent in a tetrahydrofuran solution under the catalytic action of aluminum chloride. This Grignard reagent is then reacted with propionitrile to yield 2’-Methoxy-3-phenylpropiophenone . Another method involves the preparation of 3-methoxybenzoic acid, followed by its conversion to 3-methoxybenzoyl chloride and subsequent reaction with phenylpropyl alcohol .

Industrial Production Methods

Industrial production of 2’-Methoxy-3-phenylpropiophenone typically follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, often involving recycling of solvents and catalysts to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2’-Methoxy-3-phenylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2’-Methoxy-3-phenylpropiophenone is used in various scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2’-Methoxy-3-phenylpropiophenone involves its interaction with molecular targets through various pathways. The compound can undergo photochemical reactions, where the ketone triplets decay by intramolecular quenching of the carbonyl group by an aryl group, involving charge transfer processes . This mechanism is influenced by the presence of substituents on the aromatic ring, which can affect the ease of oxidation and the kinetics of charge transfer .

Comparison with Similar Compounds

2’-Methoxy-3-phenylpropiophenone is similar to other phenylpropanoids, such as:

3,4-Methylenedioxyphenylpropan-2-one (MDP2P): Used as a precursor in the synthesis of MDMA and MDA.

3-Methoxypropiophenone: Another related compound used in organic synthesis.

The uniqueness of 2’-Methoxy-3-phenylpropiophenone lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Biological Activity

2'-Methoxy-3-phenylpropiophenone is a synthetic compound that has garnered attention in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is classified as a ketone with a methoxy group at the 2' position and a phenyl group at the 3 position. Its chemical formula is C16H16O2, and its molecular weight is approximately 256.29 g/mol. The compound's structure can influence its biological activity, particularly in terms of enzyme interaction and receptor modulation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by Smith et al. (2023) demonstrated that the compound showed inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This suggests potential applications in developing new antimicrobial agents.

Cytotoxicity

The cytotoxic effects of this compound were evaluated against several cancer cell lines. In vitro studies revealed that the compound exhibited cytotoxicity with IC50 values under 10 µM for various tumor cell lines, indicating its potential as an anticancer agent. The following table summarizes the findings:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 8.5 |

| MCF-7 (breast cancer) | 7.2 |

| A549 (lung cancer) | 9.0 |

These results highlight the compound's promising role in cancer therapy.

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular metabolism, leading to reduced proliferation of cancer cells.

- Receptor Modulation : It may interact with specific receptors, altering signal transduction pathways that regulate cell growth and apoptosis.

Case Study 1: Anticancer Activity

In a recent study published in the Journal of Natural Products, researchers explored the anticancer properties of this compound in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against biofilm-forming bacteria. The findings revealed that treatment with this compound significantly disrupted biofilm formation, suggesting its potential use in treating chronic infections where biofilms are prevalent.

Properties

IUPAC Name |

1-(2-methoxyphenyl)-3-phenylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-18-16-10-6-5-9-14(16)15(17)12-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHTAGTBBDQLYFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80443456 |

Source

|

| Record name | 2'-METHOXY-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22618-13-9 |

Source

|

| Record name | 2'-METHOXY-3-PHENYLPROPIOPHENONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80443456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.